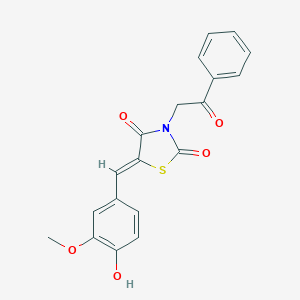

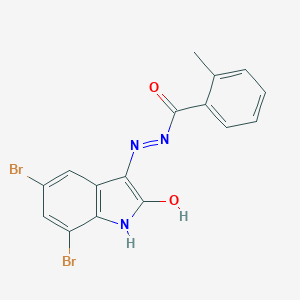

![molecular formula C18H19ClN2O3 B352461 N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide CAS No. 613219-53-7](/img/structure/B352461.png)

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” is a chemical compound. It shares a part structure with phenoxyacetic acid . The compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .

Molecular Structure Analysis

The molecular structure of “N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” can be analyzed using various spectroscopic methods . The structure of related compounds has been confirmed using FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide” can be characterized using various methods . For example, the basic physicochemical properties of related ionic liquids, such as solubility and thermal stability, have been characterized .

科学的研究の応用

Herbicidal Activity

CMPB has been investigated for its herbicidal properties. Researchers have synthesized herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and phenoxyethylammonium cation. These compounds exhibit varying physicochemical properties based on the substitution patterns of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, they were tested against cornflower (Centaurea cyanus L.), demonstrating potential as effective herbicides .

Antitumor Activity

A chloro-substituted analog of CMPB, known as tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity. This opens up prospects for its application in medicine, particularly in the field of oncology .

Soil Microbiome Interactions

CMPB’s impact on soil health and microbiomes is another area of interest. Researchers have evaluated the effects of enriching MCPA-contaminated soil (both unplanted and zucchini-planted) with syringic acid (SA). Understanding these interactions can inform sustainable agricultural practices and soil remediation strategies .

Biopolymer Solvents

Ionic liquids (ILs) like CMPB have been explored as solvents for biopolymers. Their ability to dissolve cellulose and extract lignin from biomass is crucial for transforming biomass into aromatic compounds. CMPB-based ILs may play a role in advancing green chemistry and sustainable materials .

Chemical Synthesis and Catalysis

ILs, including CMPB derivatives, have found applications in chemical synthesis and catalysis. Their unique properties allow them to serve as alternatives to toxic solvents. Researchers continue to explore novel cation–anion combinations for specific synthetic processes and catalytic reactions .

Pharmaceutical Development

The third generation of ILs includes pharmaceuticals, and CMPB derivatives fall into this category. By converting bioactive compounds into ILs, researchers aim to improve their bioavailability and enhance their therapeutic effects. CMPB’s potential as a scaffold for drug development warrants further investigation .

特性

IUPAC Name |

N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-4-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-11-4-6-14(7-5-11)18(23)21-20-17(22)13(3)24-16-9-8-15(19)10-12(16)2/h4-10,13H,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPHXVKUWJOKNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)

![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)

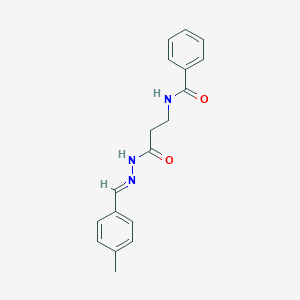

![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)

![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)